molecular formula C26H45BrO2 B14124916 4-Bromo-1,2-didecyloxybenzene

4-Bromo-1,2-didecyloxybenzene

Cat. No.: B14124916
M. Wt: 469.5 g/mol
InChI Key: FAZCWDGAIHFOOH-UHFFFAOYSA-N
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Description

4-Bromo-1,2-didecyloxybenzene is an organic compound with the molecular formula C22H37BrO2 It is a derivative of benzene, where the hydrogen atoms at positions 1 and 2 are replaced by bromine and didecyloxy groups, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-1,2-didecyloxybenzene typically involves the bromination of 1,2-didecyloxybenzene. The reaction is carried out using bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3) under controlled conditions to ensure selective bromination at the desired position . The reaction is usually performed in an inert solvent like dichloromethane at low temperatures to prevent over-bromination and to achieve high yields.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure consistency and purity of the product. The use of automated systems for monitoring and controlling the reaction conditions is common in industrial settings to optimize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1,2-didecyloxybenzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles in the presence of suitable catalysts.

    Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated compound.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are employed.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in ether solvents are used.

Major Products

    Substitution: Products include various substituted benzene derivatives depending on the nucleophile used.

    Oxidation: Products include quinones and other oxidized aromatic compounds.

    Reduction: Products include hydrogenated benzene derivatives.

Scientific Research Applications

4-Bromo-1,2-didecyloxybenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-1,2-didecyloxybenzene involves its interaction with molecular targets through its bromine and didecyloxy groups. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes. The exact pathways and targets depend on the specific application and the environment in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-1,2-didecyloxybenzene is unique due to its long alkyl chains (didecyloxy groups), which impart distinct physical and chemical properties compared to its shorter-chain analogs. These properties include increased hydrophobicity and potential for forming organized structures in solution or solid state.

Properties

Molecular Formula

C26H45BrO2

Molecular Weight

469.5 g/mol

IUPAC Name

4-bromo-1,2-didecoxybenzene

InChI

InChI=1S/C26H45BrO2/c1-3-5-7-9-11-13-15-17-21-28-25-20-19-24(27)23-26(25)29-22-18-16-14-12-10-8-6-4-2/h19-20,23H,3-18,21-22H2,1-2H3

InChI Key

FAZCWDGAIHFOOH-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCOC1=C(C=C(C=C1)Br)OCCCCCCCCCC

Origin of Product

United States

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